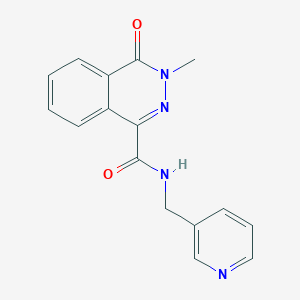
N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide, also known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in 1963 by Alexander Shulgin, a renowned chemist and pharmacologist. DOM is a potent hallucinogenic substance that has been used in scientific research to study the effects of psychedelic drugs on the human brain.
科学研究应用
N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide has been used in scientific research to study the effects of psychedelic drugs on the human brain. It has been shown to produce profound alterations in perception, cognition, and mood. In particular, N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide has been used to study the role of serotonin receptors in the brain and their involvement in the regulation of mood and behavior.
作用机制
The mechanism of action of N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Specifically, N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide is a partial agonist of the 5-HT2A receptor, which is known to play a key role in the regulation of mood, cognition, and perception. The activation of this receptor by N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide is thought to produce the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide are complex and varied. It has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its mood-altering effects. Additionally, N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide has been shown to increase heart rate, blood pressure, and body temperature, which can be dangerous in high doses.
实验室实验的优点和局限性
N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide has several advantages as a research tool. It is a potent and long-lasting hallucinogenic substance that produces profound alterations in perception, cognition, and mood. Additionally, it has been shown to be relatively safe when used in controlled laboratory settings. However, there are also several limitations to its use. N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. Additionally, its potent effects can make it difficult to control for confounding variables in experimental studies.
未来方向
There are several future directions for research on N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide. One area of interest is the role of the 5-HT2A receptor in the regulation of mood and behavior. Understanding the mechanisms by which N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide activates this receptor could lead to the development of new treatments for mood disorders. Additionally, research on the long-term effects of N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide use could help to inform public policy on the regulation of psychedelic substances. Finally, there is a need for further research on the safety and efficacy of N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide in clinical settings, particularly for the treatment of psychiatric disorders.
合成方法
The synthesis of N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction of the nitro group to an amine using sodium borohydride. The resulting amine is then coupled with 2,5-dimethylphenylacetyl chloride to form N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide. The synthesis of N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide is a complex process that requires advanced knowledge of organic chemistry.
属性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-5-6-12(2)14(9-11)17(19)18-15-10-13(20-3)7-8-16(15)21-4/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJGFKKZKGOCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2,5-dimethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5693205.png)
![3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B5693211.png)
![N-[4-({[(4-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5693234.png)

![4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide](/img/structure/B5693245.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B5693274.png)
![N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5693284.png)

![N'-[4-(dimethylamino)benzylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B5693305.png)
![5-[(4-chlorophenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5693307.png)


